molecular formula C10H9BrF3N B6200357 5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine CAS No. 2694734-07-9

5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B6200357
CAS No.: 2694734-07-9
M. Wt: 280.1
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a chemical compound characterized by the presence of bromine, trifluoromethyl, and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine typically involves the bromination of an indene derivative followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives with different oxidation states.

    Substitution: The bromine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-Bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,2,3-trifluorobenzene: Shares the bromine and trifluoromethyl functional groups but differs in the core structure.

    5-Bromoindole: Contains a bromine atom on an indole ring, similar in structure but lacks the trifluoromethyl group.

    1-Bromo-3,4,5-trifluorobenzene: Another trifluoromethylated bromobenzene derivative with different substitution patterns.

Uniqueness

5-Bromo-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is unique due to its specific combination of functional groups and the indene core structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

2694734-07-9

Molecular Formula

C10H9BrF3N

Molecular Weight

280.1

Purity

95

Origin of Product

United States

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